![molecular formula C8H12N4O B2960012 (E)-N,N-dimethyl-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide CAS No. 338400-02-5](/img/structure/B2960012.png)
(E)-N,N-dimethyl-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide
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Overview
Description
The compound “(E)-N,N-dimethyl-N’-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide” is a chemical compound that has been studied in various scientific contexts . It is known to participate in cyclocondensation reactions .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate was synthesized by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters . The reactions were carried out in ethanol in the presence of sodium ethoxide, in DMF in the presence of triethylamine or sodium carbonate, and in aqueous sodium hydroxide .Chemical Reactions Analysis
The compound has been found to participate in cyclocondensation reactions . For example, the reaction of -(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with N benzaldehyde resulted in the formation of 2-amino-4-phenyl-4,6-dihydro-1(3)(9)H .Scientific Research Applications
Organic Synthesis and Chemical Properties
(E)-N,N-dimethyl-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide serves as a precursor or intermediate in synthesizing various heterocyclic compounds. For example, research on the preparation and crystal structure of related pyrimidine derivatives reveals insights into the synthesis pathways and structural properties of such compounds (Ren et al., 2006). This foundational understanding aids in developing synthetic routes for pharmaceuticals and agrochemicals.
Future Directions
The future directions for the study of this compound could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the reported activities of related compounds , it may be of interest to investigate the potential therapeutic applications of “(E)-N,N-dimethyl-N’-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide”.
Mechanism of Action
Target of Action
It is known that the compound is a derivative of pyrimidine , a basic structure in nucleic acids. Pyrimidine derivatives have been found to exhibit various biological activities, including anticancer , antitubercular , and anti-HIV effects
Mode of Action
It’s known that the compound is involved in reactions with various amines and hydrazine hydrate . The goal of these reactions is to elucidate its selectivity
Biochemical Pathways
Given that it’s a derivative of pyrimidine , it’s likely that it may influence pathways involving nucleic acids. Pyrimidine bases are one of the main components of nucleic acids , and their derivatives can affect various diseases and infections .
Result of Action
As a derivative of pyrimidine , it’s plausible that it may have effects on cellular processes involving nucleic acids
properties
IUPAC Name |
N,N-dimethyl-N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)methanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-6-4-7(13)11-8(10-6)9-5-12(2)3/h4-5H,1-3H3,(H,10,11,13)/b9-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMYFVWJMHUAEY-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N=CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)/N=C/N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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